Glyoxalase I inhibitor 3

Description

Glyoxalase I (GLO-I) is a zinc-dependent enzyme critical for detoxifying methylglyoxal (MG), a cytotoxic byproduct of glycolysis, by converting it into S-D-lactoylglutathione. Inhibition of GLO-I disrupts this detoxification pathway, leading to MG accumulation and selective apoptosis in cancer cells, making GLO-I inhibitors promising anticancer agents .

Glyoxalase I Inhibitor 3 belongs to a class of structurally optimized compounds featuring a zinc-binding motif and hydrophobic substitutions. In vitro assays at 50 µM concentration demonstrated its high inhibitory activity (76.4% inhibition efficiency at 25 µM for the lead compound in its series), attributed to its ability to chelate the active-site zinc ion and engage in hydrophobic interactions within the enzyme's catalytic cleft . Structural studies reveal that its efficacy correlates with specific substitutions in the hydrophobic region, which enhance binding affinity and selectivity .

Properties

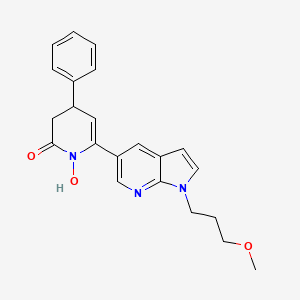

Molecular Formula |

C22H23N3O3 |

|---|---|

Molecular Weight |

377.4 g/mol |

IUPAC Name |

1-hydroxy-6-[1-(3-methoxypropyl)pyrrolo[2,3-b]pyridin-5-yl]-4-phenyl-3,4-dihydropyridin-2-one |

InChI |

InChI=1S/C22H23N3O3/c1-28-11-5-9-24-10-8-17-12-19(15-23-22(17)24)20-13-18(14-21(26)25(20)27)16-6-3-2-4-7-16/h2-4,6-8,10,12-13,15,18,27H,5,9,11,14H2,1H3 |

InChI Key |

MTHVWTHQEXZISL-UHFFFAOYSA-N |

Canonical SMILES |

COCCCN1C=CC2=CC(=CN=C21)C3=CC(CC(=O)N3O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glyoxalase I inhibitor 3 typically involves the use of computer-aided drug design (CADD) techniques. Compounds possessing a zinc-binding group are extracted from commercial databases and subjected to robust docking using protocols like CDOCKER within Discovery Studio. The compounds are then prepared and docked at the active sites of glyoxalase I .

Industrial Production Methods: Industrial production methods for glyoxalase I inhibitors involve large-scale synthesis using optimized reaction conditions. These methods often include the use of high-throughput screening to identify potential inhibitors, followed by chemical synthesis and purification processes to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Glyoxalase I inhibitor 3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, which may have different biological activities.

Substitution: Substitution reactions can introduce different functional groups into the compound, potentially altering its inhibitory activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .

Major Products Formed: The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .

Scientific Research Applications

Glyoxalase I inhibitor 3 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the glyoxalase system and its role in cellular detoxification processes.

Biology: Investigated for its effects on cellular metabolism and its potential to induce apoptosis in cancer cells.

Medicine: Explored as a potential therapeutic agent for cancer treatment, as it can induce the accumulation of toxic metabolites in cancer cells, leading to cell death.

Mechanism of Action

The mechanism of action of glyoxalase I inhibitor 3 involves the inhibition of glyoxalase I, an enzyme that detoxifies methylglyoxal. By binding to the active site of glyoxalase I, the inhibitor prevents the conversion of methylglyoxal into less harmful substances. This leads to the accumulation of methylglyoxal and other toxic metabolites, which can induce apoptosis in cancer cells. The molecular targets and pathways involved include the glyoxalase system and the associated detoxification processes .

Comparison with Similar Compounds

Structural and Mechanistic Differences

Potency and Selectivity

- This compound exhibits nanomolar-range potency (IC50 ~12 µM) in DS-epi1 assays, outperforming natural polyphenols like ellagic acid (IC50 0.71 mmol/L) . Its zinc-binding motif ensures specificity for GLO-I, unlike DiFMOC-G, which primarily targets GLO-II .

- In contrast, Inhibitor 3 has demonstrated tumor-selective cytotoxicity in both B16 melanoma and L1210 leukemia cells, with minimal effects on normal lymphocytes .

In Vivo Efficacy

Clinical Relevance

- Inhibitor 3(Et)2 has advanced to preclinical trials but lacks clinical data .

- Ellagic Acid and BBGC are primarily research tools due to suboptimal pharmacokinetics or off-target effects .

Key Research Findings

- Structural Insights : Inhibitor 3’s hydrophobic substitutions (e.g., aryl groups) enhance binding to the GLO-I active site, as confirmed by molecular docking . This contrasts with ellagic acid’s rigid scaffold, which limits optimization .

- Zinc Chelation : Both Inhibitor 3 and M-GFN bind the catalytic zinc dimer, but M-GFN’s binding mode (observed in crystal structures) involves additional hydrogen bonds with Thr57 and Glu99 .

- Tumor Selectivity : Inhibitor 3(Et)2’s ester prodrug design improves cellular uptake in cancer cells, leveraging elevated esterase activity in tumors .

Biological Activity

Glyoxalase I (Glo-I) plays a critical role in cellular detoxification by converting methylglyoxal (MGO), a toxic byproduct of glycolysis, into harmless metabolites. Overexpression of Glo-I is associated with various cancers and contributes to multidrug resistance (MDR) in tumor cells. Glyoxalase I inhibitor 3 has emerged as a promising candidate for cancer therapy, particularly due to its ability to inhibit Glo-I and consequently increase MGO levels, leading to enhanced cytotoxicity in cancer cells.

Glo-I functions as a metalloenzyme, utilizing zinc as a cofactor to catalyze the conversion of hemithioacetal substrates into S-D-lactoylglutathione, which is further hydrolyzed to D-lactic acid. Inhibition of Glo-I disrupts this detoxification pathway, resulting in the accumulation of MGO, which can induce apoptosis in cancer cells through various mechanisms, including:

- Increased oxidative stress: Elevated MGO levels lead to the formation of advanced glycation end-products (AGEs), which can damage cellular components and promote cell death.

- Disruption of metabolic pathways: The inhibition of Glo-I alters glycolytic flux and can sensitize tumor cells to chemotherapy agents by increasing their susceptibility to cytotoxic effects.

In Vitro Studies

Recent studies have evaluated the biological activity of this compound through various in vitro assays. For instance, one study screened multiple compounds for their inhibitory effects on human recombinant Glo-I. The results indicated that two compounds exhibited significant inhibition percentages greater than 50%, with IC50 values around 48 µM (Table 1) .

| Compound | IC50 (µM) | Inhibition Percentage (%) |

|---|---|---|

| SYN 22881895 | 48.77 | >50 |

| SYN 25285236 | 48.18 | >50 |

| Myricetin (control) | - | 100 |

Another study highlighted that targeting Glo-I with specific inhibitors significantly reduced proliferation and migration in hepatocellular carcinoma (HCC) cell lines. The use of inhibitors like EP and BrBzGSHCp2 resulted in a marked decrease in key growth factors and signaling pathways associated with tumor progression (Table 2) .

| Treatment | Proliferation Reduction (%) | Key Factors Affected |

|---|---|---|

| EP (20 mM) | 57 ± 12 | PDGFR-β, VEGFR2, VEGF |

| BrBzGSHCp2 | Similar effects | pERK/ERK, NF-κB |

Case Studies

In clinical settings, high expression levels of Glo-I have been correlated with poor patient outcomes in breast cancer. Specifically, increased Glo-I expression was associated with decreased survival rates among patients undergoing chemotherapy . This underscores the potential therapeutic benefit of Glo-I inhibitors like this compound in enhancing the efficacy of existing cancer treatments.

Q & A

Q. What experimental models are used to assess the tumor selectivity of Glyoxalase I inhibitor 3?

this compound is evaluated in in vitro models such as B16 melanoma, L1210 leukemia cells, and non-proliferative murine splenic lymphocytes. Tumor selectivity is determined by comparing cytotoxic effects on cancer cells versus normal lymphocytes, using viability assays (e.g., MTT or ATP-based assays). For example, the diethyl ester prodrug of this compound showed significant cytotoxicity in L1210 leukemia cells but minimal effects on normal splenocytes, highlighting its tumor-selective mechanism .

Q. How is the IC₅₀ value of Glyoxalase I inhibitors determined experimentally?

IC₅₀ values are measured via enzyme inhibition assays using recombinant glyoxalase I (GLO1). The inhibitor is titrated against a fixed concentration of the substrate (e.g., hemithioacetal derived from methylglyoxal and glutathione). Activity is monitored spectrophotometrically by tracking the formation of S-D-lactoylglutathione at 240 nm. For this compound, an IC₅₀ of 0.011 μM was reported using this method, indicating nanomolar potency .

Q. What are the limitations of current preclinical data for this compound?

Preclinical studies lack clinical trial data and face challenges in metabolic stability. For instance, early analogs like S-(N-aryl-N-hydroxycarbamoyl)glutathione derivatives exhibited rapid degradation in serum, limiting their in vivo applicability. Additionally, tumor models in esterase-deficient mice (e.g., B16 melanoma xenografts) may not fully recapitulate human metabolic pathways .

Advanced Research Questions

Q. How can structural modifications improve the potency and metabolic stability of Glyoxalase I inhibitors?

Rational design focuses on reducing peptidic character and enhancing zinc-binding interactions. For example:

- Zinc chelation : Introducing bidentate ligands (e.g., hydroxamate or thiol groups) to coordinate the active-site zinc ion improves binding affinity .

- Conformational rigidity : Cyclic or constrained analogs (e.g., triazole-thiol scaffolds) minimize enzymatic degradation and improve pharmacokinetics . Computational studies, such as molecular dynamics (MD) simulations, validate these modifications by analyzing binding stability in human GLO1 .

Q. How do species-specific differences in glyoxalase I structure impact inhibitor design?

Parasitic glyoxalase I enzymes (e.g., Onchocerca volvulus Ov-GloI) share 60% sequence identity with human GLO1 but differ in substrate-binding residues. Structural modeling and mutagenesis reveal that hydrophobic pocket variations (e.g., Leu59 in Ov-GloI vs. Phe72 in human GLO1) influence inhibitor specificity. Cross-species activity assays are critical to avoid off-target effects .

Q. What computational strategies are employed to validate Glyoxalase I inhibitor binding?

- Molecular docking : Predicts binding poses using X-ray crystallography data (e.g., human GLO1 with benzylglutathione, PDB: 1FRO) .

- 3D-QSAR : Correlates inhibitor structure with activity; for example, curcumin derivatives were optimized using pharmacophore models targeting the zinc-binding site .

- MD simulations : Assess stability of inhibitor-enzyme complexes over time, identifying key interactions (e.g., hydrogen bonds with Glu99 or His126) .

Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported IC₅₀ values for Glyoxalase I inhibitors?

Variations in IC₅₀ may arise from assay conditions (e.g., substrate concentration, pH, or temperature). Standardization using a reference inhibitor (e.g., S-p-bromobenzylglutathione) and validation via orthogonal methods (e.g., isothermal titration calorimetry) are recommended. For instance, conflicting IC₅₀ values for polyphenols like delphinidin were resolved by controlling glutathione levels in assays .

Q. Why do some studies report antitumor efficacy while others highlight neuropsychiatric applications?

this compound modulates methylglyoxal (MG) levels, which are elevated in both cancer (driving proliferation) and neuropsychiatric disorders (linked to oxidative stress). Tumor selectivity depends on MG detoxification pathway activity: Cancer cells with high GLO1 expression (e.g., prostate PC-3) are more vulnerable to inhibition than neurons with lower MG flux .

Methodological Recommendations

Q. What in vivo models are suitable for studying this compound’s pharmacokinetics?

- Esterase-deficient mice : Mimic human prodrug activation pathways, as murine esterases rapidly hydrolyze diethyl ester prodrugs .

- Orthotopic xenografts : HT-29 colon or PC-3 prostate tumors in immunodeficient mice assess tissue-specific efficacy .

- Pharmacodynamic markers : Measure MG adducts (e.g., argpyrimidine) in serum or tissues via LC-MS/MS .

Q. How can researchers address metabolic instability in inhibitor design?

- Prodrug strategies : Diethyl ester derivatives improve membrane permeability and are hydrolyzed intracellularly to active forms .

- Serum stability assays : Incubate inhibitors with human/mouse serum at 37°C; analyze degradation via HPLC and adjust substituents (e.g., fluorination) to block esterase cleavage .

Q. Tables

| Key Biochemical Properties of this compound |

|---|

| IC₅₀ (Human GLO1) |

| Solubility (DMSO) |

| Metabolic Stability |

| Selectivity Ratio |

| Structural Optimization Strategies |

|---|

| Zinc-binding groups |

| Peptidomimetic design |

| Hydrophobic interactions |

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.